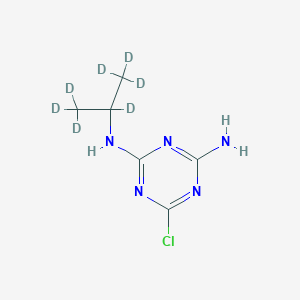

2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine

Overview

Description

Synthesis Analysis

The synthesis of triazine derivatives, including 2-amino-4-(isopropyl-d7-amino)-6-chloro-triazine, typically involves the reaction of dichloro-triazine with an amine. For instance, an experimental and theoretical investigation into the molecular and electronic structure of a similar compound, 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine, demonstrated its synthesis through the reaction of 2-amino-4,6-dichloro-[1,3,5]triazine with an excess of pyrazole, evidencing the flexibility of the triazine ring for functionalization (Casarin et al., 2008).

Molecular Structure Analysis

The structure of triazine derivatives is characterized by strong hydrogen bonds, which can lead to the formation of supramolecular assemblies. For example, the 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine forms supramolecular linear tapes in the solid state, as revealed by X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) measurements. This highlights the potential of triazine derivatives to engage in molecular self-assembly, a property that can be exploited in materials science (Casarin et al., 2008).

Scientific Research Applications

Degradation and Water Treatment

- Atrazine, a compound structurally similar to 2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine, undergoes degradation by ozone and OH radicals in water treatment processes. Main degradation products, including dealkylated and amide compounds, were identified, shedding light on pathways and kinetics of the degradation process (Acero, Stemmler, & Gunten, 2000).

Photocatalytic Decomposition

- Atrazine solutions demonstrate decomposition under specific light conditions, particularly when combined with polyoxometalates (POM). This study reveals the potential of sonolysis and photolysis methods in breaking down similar triazine compounds into components like cyanuric acid, nitrates, and chlorides (Hiskia et al., 2001).

Groundwater Contamination and Detection

- Investigation into the presence of atrazine and its derivatives, including compounds structurally related to this compound, in groundwater of Vojvodina Province. The study provides insights into environmental contamination and detection methods in aquifers (Pucarević et al., 2002).

Molecular and Electronic Structure Studies

- Research into the molecular and electronic structure of triazine derivatives, highlighting the importance of such compounds in understanding chemical properties and potential applications in various fields (Casarin et al., 2008).

Enzyme Immunoassay for Triazine Residues

- Triazine compounds, similar in structure to this compound, were utilized in enzyme immunoassays. This study demonstrates the application of these compounds in detecting and measuring triazine residues in environmental samples (Dankwardt et al., 1996).

Agricultural Chemicals and Land Use Correlation

- The relationship between agricultural chemicals, including triazines, and land use was explored. This research is crucial for understanding the environmental impact and distribution of such chemicals in agricultural settings (Kolpin, 1997).

Mechanism of Action

Target of Action

It’s parent compound, atrazine, is known to modify the growth, enzymatic processes, and photosynthesis in plants .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

The parent compound, atrazine, is known to affect several biochemical pathways in plants and aquatic fauna .

Pharmacokinetics

Desethylatrazine-d7, being a deuterium-labeled compound, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The parent compound, atrazine, is known to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Action Environment

The parent compound, atrazine, is a major pollutant of soil and water ecosystems due to its long half-life, low adsorption in soils, and moderate aqueous solubility .

properties

IUPAC Name |

6-chloro-2-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFIQKMSFGDCQ-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

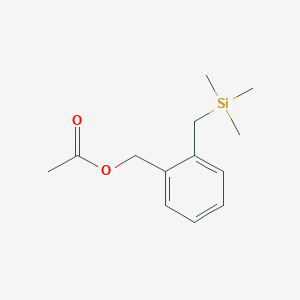

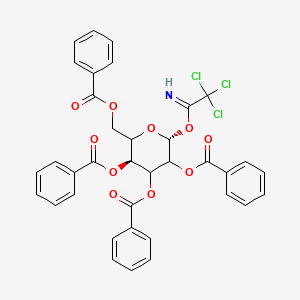

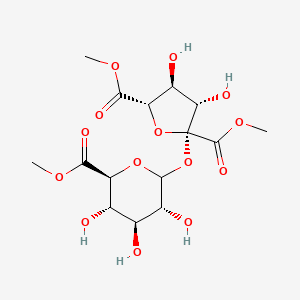

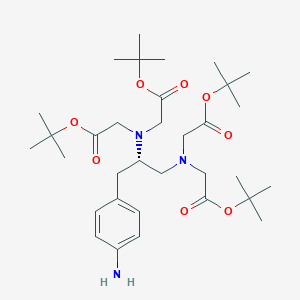

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)